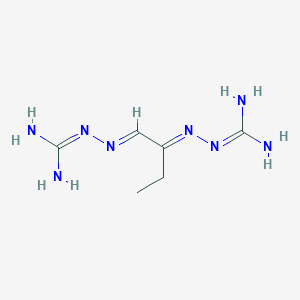

Ethylglyoxal bis(guanylhydrazone)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethylglyoxal bis(guanylhydrazone), also known as Ethylglyoxal bis(guanylhydrazone), is a useful research compound. Its molecular formula is C16H8O2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.

The exact mass of the compound Ethylglyoxal bis(guanylhydrazone) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylglyoxal bis(guanylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylglyoxal bis(guanylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Polyamine Biosynthesis

Mechanism of Action

Ethylglyoxal bis(guanylhydrazone) acts primarily as an inhibitor of S-adenosylmethionine decarboxylase, an enzyme crucial for the synthesis of polyamines such as spermidine and spermine. Research indicates that this compound leads to a significant decrease in the levels of these polyamines in various cell types, including L1210 leukemia cells. The inhibition of polyamine biosynthesis results in decreased cellular proliferation and altered cellular functions .

Physiological Effects

Studies have shown that ethylglyoxal bis(guanylhydrazone) causes a reduction in the synthesis of DNA and proteins in polyamine-deficient cells. Specifically, it was observed that the compound reduced the activity of thymidine kinase and DNA polymerase alpha, which are critical for DNA replication . In a comparative study with methylglyoxal bis(guanylhydrazone), ethylglyoxal bis(guanylhydrazone) demonstrated a more specific inhibition profile, suggesting its potential utility in targeted therapies .

Cancer Treatment Potential

Antiproliferative Properties

Ethylglyoxal bis(guanylhydrazone) has been investigated for its antiproliferative effects against various cancer cell lines. It has been shown to be growth-inhibitory to L1210 cells and works synergistically with other inhibitors like alpha-difluoromethylornithine, enhancing its efficacy against cancer cells . The compound's ability to deplete polyamines is linked to its antiproliferative action, making it a candidate for further research in cancer therapeutics.

Case Studies

In experimental models, ethylglyoxal bis(guanylhydrazone) has been tested alongside other bis(guanylhydrazones) to evaluate its effectiveness. For instance, one study highlighted that while both ethyl and methyl derivatives inhibit polyamine synthesis, ethylglyoxal bis(guanylhydrazone) exhibited lower cellular retention rates compared to its methyl counterpart. This difference emphasizes the need for careful consideration of drug delivery mechanisms when developing therapeutic applications .

Biochemical Properties

Structural Characteristics

The structural analysis of ethylglyoxal bis(guanylhydrazone) reveals significant insights into its reactivity and interaction with biological molecules. It contains carbon-nitrogen double bonds that contribute to its inhibitory properties against key metabolic enzymes. The crystal structure studies indicate that the compound's conformation may influence its biological activity .

Comparative Analysis

A comparative analysis of different bis(guanylhydrazones) shows that ethylglyoxal bis(guanylhydrazone) has unique properties that distinguish it from other derivatives like methylglyoxal bis(guanylhydrazone). For example, while both compounds inhibit S-adenosylmethionine decarboxylase, the extent and specificity of their effects vary significantly .

Summary Table of Applications

特性

CAS番号 |

1945-68-2 |

|---|---|

分子式 |

C16H8O2 |

分子量 |

198.23 g/mol |

IUPAC名 |

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |

InChI |

InChI=1S/C6H14N8/c1-2-4(12-14-6(9)10)3-11-13-5(7)8/h3H,2H2,1H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |

InChIキー |

DDNVYHHARMNUBE-HMMKTVFPSA-N |

SMILES |

CCC(=NN=C(N)N)C=NN=C(N)N |

異性体SMILES |

CC/C(=N\N=C(N)N)/C=N/N=C(N)N |

正規SMILES |

CCC(=NN=C(N)N)C=NN=C(N)N |

関連するCAS |

62580-88-5 (unspecified sulfate) |

同義語 |

EEBG EGBG ethyl-gag ethylglyoxal bis(guanylhydrazone) ethylglyoxal bis(guanylhydrazone) sulfate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。